molecular formula C29H27FN2O B11477785 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B11477785
M. Wt: 438.5 g/mol
InChI Key: UBUJSYGGNSSBFG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a fluoro-substituted phenyl group and two methyl-substituted phenyl groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves the following steps:

  • Formation of the Imidazolidine Ring: : The imidazolidine ring can be synthesized by the reaction of a diamine with a carbonyl compound under acidic or basic conditions. Commonly used diamines include ethylenediamine or 1,2-diaminopropane, and the carbonyl compound can be an aldehyde or a ketone.

  • Substitution Reactions: : The introduction of the fluoro-phenyl and methyl-phenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of the imidazolidine ring with fluoro-phenyl and methyl-phenyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidine N-oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazolidine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Imidazolidine N-oxides.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Materials Science: : The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials with specific properties.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

  • Biological Studies: : The compound can be used in biological assays to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the fluoro and phenoxy groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-chlorophenyl)imidazolidine
  • 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methoxyphenyl)imidazolidine
  • 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-ethylphenyl)imidazolidine

Uniqueness

2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is unique due to the specific combination of fluoro, phenoxy, and methyl groups attached to the imidazolidine ring. This unique structure may confer distinct physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C29H27FN2O

Molecular Weight

438.5 g/mol

IUPAC Name

2-(4-fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C29H27FN2O/c1-21-8-13-24(14-9-21)31-18-19-32(25-15-10-22(2)11-16-25)29(31)23-12-17-27(30)28(20-23)33-26-6-4-3-5-7-26/h3-17,20,29H,18-19H2,1-2H3

InChI Key

UBUJSYGGNSSBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)F)OC4=CC=CC=C4)C5=CC=C(C=C5)C

Origin of Product

United States

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